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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-study comparison of SGS518 (idalopirdine)

oxalate, a selective 5-HT6 receptor antagonist, with other similar agents investigated for the

treatment of cognitive impairment, primarily in the context of Alzheimer's disease. The data

presented is compiled from publicly available clinical trial results.

Executive Summary
SGS518, also known as idalopirdine, was a promising drug candidate for improving cognition in

individuals with Alzheimer's disease. As a selective antagonist of the serotonin 5-HT6 receptor,

it was hypothesized to modulate multiple neurotransmitter systems, including acetylcholine and

glutamate, which are crucial for memory and learning. However, despite encouraging phase 2

results, comprehensive phase 3 clinical trials (STARSHINE, STARBEAM, and STARBRIGHT)

did not demonstrate a statistically significant improvement in cognitive function compared to

placebo. This outcome was mirrored by another prominent 5-HT6 antagonist, intepirdine, in its

phase 3 MINDSET trial. This guide presents the available quantitative data from these key

clinical trials to offer an objective comparison of their performance.
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The following tables summarize the primary efficacy endpoint data from the major clinical trials

of idalopirdine (SGS518) and the comparator 5-HT6 antagonist, intepirdine. The primary

measure of cognitive function in these studies was the change from baseline in the Alzheimer's

Disease Assessment Scale-cognitive subscale (ADAS-Cog) score, where a lower score

indicates less cognitive impairment.

Table 1: Idalopirdine (SGS518) Phase 3 Clinical Trial Results (STAR Trials) - Change in ADAS-

Cog Score at 24 Weeks

Trial Name
Treatment
Group

Mean Change
from Baseline
(ADAS-Cog)

Adjusted Mean
Difference vs.
Placebo (95%
CI)

p-value

STARSHINE
Idalopirdine 60

mg
0.37

0.05 (-0.88 to

0.98)
Not Significant

Idalopirdine 30

mg
0.61

0.33 (-0.59 to

1.26)
Not Significant

Placebo 0.41 - -

STARBEAM
Idalopirdine 30

mg
1.01

0.63 (-0.38 to

1.65)
Not Significant

Idalopirdine 10

mg
0.53 -0.09

Not Statistically

Compared

Placebo 0.56 - -

STARBRIGHT
Idalopirdine 60

mg
0.38

-0.55 (-1.45 to

0.36)
Not Significant

Placebo 0.82 - -

Data sourced from publicly released results of the STARSHINE, STARBEAM, and

STARBRIGHT trials.[1][2]

Table 2: Intepirdine Phase 3 Clinical Trial Results (MINDSET Trial) - Change in Cognitive and

Functional Scores at 24 Weeks
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Outcome Measure Treatment Group
Adjusted Mean
Difference vs.
Placebo (95% CI)

p-value

ADAS-Cog Intepirdine 35 mg -0.36 (-0.95 to 0.22) 0.2249

ADCS-ADL Intepirdine 35 mg -0.09 (-0.90 to 0.72) 0.8260

ADCS-ADL: Alzheimer's Disease Cooperative Study-Activities of Daily Living. A lower score

indicates greater impairment. Data sourced from the MINDSET trial publication.[3][4]

Experimental Protocols
The clinical trials for both idalopirdine and intepirdine followed broadly similar designs. Below

are the generalized experimental protocols based on the available information for the Phase 3

studies.

Idalopirdine (SGS518) STAR Trials (STARSHINE,
STARBEAM, STARBRIGHT)

Study Design: The STAR trials were randomized, double-blind, placebo-controlled, parallel-

group studies.[5]

Participant Population: Patients aged 50 years or older with a diagnosis of probable mild to

moderate Alzheimer's disease.[5] A key inclusion criterion was stable treatment with a

cholinesterase inhibitor (donepezil in STARSHINE and STARBEAM, and donepezil,

rivastigmine, or galantamine in STARBRIGHT).[5]

Intervention: Patients were randomized to receive a fixed daily dose of idalopirdine (10 mg,

30 mg, or 60 mg depending on the trial) or placebo, in addition to their ongoing

cholinesterase inhibitor therapy.[2]

Duration: The treatment period for all three studies was 24 weeks.[5]

Primary Efficacy Endpoint: The primary outcome measure was the change from baseline in

the 11-item Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog) total

score at week 24.[2]
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Secondary Efficacy Endpoints: Key secondary endpoints included the Alzheimer's Disease

Cooperative Study-Clinical Global Impression of Change (ADCS-CGIC) and the Alzheimer's

Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) inventory.[2]

Intepirdine (MINDSET Trial)
Study Design: The MINDSET trial was a global, multicenter, randomized, double-blind,

placebo-controlled, parallel-group study.[4][6]

Participant Population: The study enrolled 1,315 patients with mild-to-moderate Alzheimer's

disease who were on stable treatment with donepezil.[4][6]

Intervention: Patients were randomized to receive either 35 mg of intepirdine or placebo

once daily, as an adjunct to their stable donepezil therapy.[4][6]

Duration: The treatment duration was 24 weeks.[4]

Co-Primary Efficacy Endpoints: The trial had two co-primary endpoints: the change from

baseline in the ADAS-Cog score and the change from baseline in the ADCS-ADL score at 24

weeks.[4][6]
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Caption: 5-HT6 Receptor Antagonist Signaling Pathway.
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Caption: Generalized Phase 3 Clinical Trial Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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